molecular formula C13H19ClN2O B2985713 1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-56-8

1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2985713
CAS No.: 1052076-56-8
M. Wt: 254.76
InChI Key: LGICOZHVGIOEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzo[d]imidazole core with isobutyl and methoxymethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases or conditions.

  • Industry: It may be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-Isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride can be compared to other similar compounds, such as 1-methyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride and 1-ethyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

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Properties

IUPAC Name

2-(methoxymethyl)-1-(2-methylpropyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(2)8-15-12-7-5-4-6-11(12)14-13(15)9-16-3;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICOZHVGIOEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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